molecular formula C7H11N3 B1461223 (2,6-Dimethylpyrimidin-4-yl)methanamine CAS No. 870516-92-0

(2,6-Dimethylpyrimidin-4-yl)methanamine

Cat. No.: B1461223
CAS No.: 870516-92-0
M. Wt: 137.18 g/mol
InChI Key: JXTNMIYLGHMIKV-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields due to their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methoxide to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. These methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and dimethyl sulfate. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

(2,6-Dimethylpyrimidin-4-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for nucleotide synthesis, influencing DNA and RNA replication. Its effects on cellular processes are mediated through its incorporation into nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role as a precursor in nucleotide synthesis make it valuable in both research and industrial applications .

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTNMIYLGHMIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870516-92-0
Record name 1-(2,6-dimethylpyrimidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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